molecular formula C21H20N2O B6039281 4-[(E)-(dibenzylhydrazinylidene)methyl]phenol

4-[(E)-(dibenzylhydrazinylidene)methyl]phenol

Número de catálogo: B6039281
Peso molecular: 316.4 g/mol
Clave InChI: MVSJKTQQXQNEHK-PXLXIMEGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(E)-(Dibenzylhydrazinylidene)methyl]phenol is a hydrazone-based compound characterized by a phenolic core substituted with a dibenzylhydrazinylidene moiety. Hydrazones are widely studied for their diverse applications in coordination chemistry, catalysis, and medicinal chemistry due to their ability to form stable complexes with metal ions and modulate biological activities . This compound’s structure features an (E)-configured imine linkage, which influences its electronic properties, solubility, and intermolecular interactions.

Propiedades

IUPAC Name

4-[(E)-(dibenzylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c24-21-13-11-18(12-14-21)15-22-23(16-19-7-3-1-4-8-19)17-20-9-5-2-6-10-20/h1-15,24H,16-17H2/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSJKTQQXQNEHK-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/N=C/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(dibenzylhydrazinylidene)methyl]phenol typically involves the condensation reaction between 4-hydroxybenzaldehyde and dibenzylhydrazine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

This includes optimizing reaction conditions to enhance yield and purity, as well as employing continuous flow reactors for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

4-[(E)-(dibenzylhydrazinylidene)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Nitro and halogenated derivatives.

Mecanismo De Acción

The mechanism of action of 4-[(E)-(dibenzylhydrazinylidene)methyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the hydrazone linkage can interact with nucleophilic and electrophilic species. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

4-(2-(2,4-Dinitrophenyl)hydrazone)methyl Derivatives (IND-X and IND-Y)

  • Structure: IND-X (4-(2-(2,4-dinitrophenyl)hydrazone)methyl-2-methoxyphenol) and IND-Y (4-(2-(2,4-dinitrophenyl)hydrazone)methyl)benzene-1,3-diol) share a hydrazone backbone but differ in substituents. IND-X has a methoxy group, while IND-Y features two hydroxyl groups on the benzene ring .
  • Key Differences: The additional hydroxyl groups in IND-Y enhance its acidity and hydrogen-bonding capacity compared to 4-[(E)-(dibenzylhydrazinylidene)methyl]phenol, which lacks such polar substituents. This may influence solubility and crystal packing .

Orthorhombic Polymorph of 4-(2-Phenyldiazenyl)-2-[(phenylimino)methyl]phenol

  • Comparison: The absence of intramolecular hydrogen bonding in the orthorhombic polymorph contrasts with hydrazones like 4-[(E)-(dibenzylhydrazinylidene)methyl]phenol, where bulky dibenzyl groups may sterically hinder planar configurations .
Property 4-[(E)-(Dibenzylhydrazinylidene)methyl]phenol Orthorhombic Polymorph
Hydrogen Bonding Likely intermolecular (due to phenol -OH) None observed
Molecular Planarity Reduced (steric hindrance from benzyl groups) High
Crystal System Not reported Orthorhombic (Pna2₁)

4-[Bis(thiazol-2-ylamino)methyl]phenol

  • Synthesis: Prepared via condensation of 4-hydroxybenzaldehyde with 2-aminothiazole in ethanol (71% yield) .
  • Functional Groups : The bis-thiazole moiety enhances π-stacking and metal-binding capabilities, unlike the dibenzyl groups in the target compound, which prioritize lipophilicity .

(E)-2,4-Di-tert-butyl-6-(((2-fluorophenyl)imino)methyl)phenol

  • Synthesis: Formed by refluxing 3,5-di-tert-butylsalicylaldehyde with 2-fluoroaniline in ethanol (80% yield) .
  • Key Feature: The electron-withdrawing fluorine atom and bulky tert-butyl groups increase thermal stability and steric protection of the phenolic -OH group, a contrast to the electron-neutral benzyl substituents in the target compound .

Tyrosinase Inhibition

  • 4-[Bis(thiazol-2-ylamino)methyl]phenol: Exhibits potent tyrosinase inhibition (IC₅₀ = 29.71 µM), outperforming kojic acid (IC₅₀ = 72.27 µM) and ascorbic acid (IC₅₀ = 385.6 µM) .
  • Comparison : The dibenzylhydrazinylidene analog’s activity is unreported, but its lack of thiazole heterocycles—critical for metal chelation in tyrosinase inhibition—suggests lower efficacy unless compensated by alternative binding modes .

Antimicrobial and Antiparasitic Activity

  • Thiazole and Oxadiazole Derivatives : Artemisinin-based thiazoles show high selectivity against Toxoplasma gondii (IC₅₀ < 1 µM) .
  • Relevance: While 4-[(E)-(dibenzylhydrazinylidene)methyl]phenol’s bioactivity is undocumented, its hydrazone scaffold could be functionalized with bioactive groups (e.g., sulfonamides or triazoles) to enhance antimicrobial properties .

Electronic and Solubility Profiles

Electron-Withdrawing Substituents

  • 4-[(E)-(4-Nitrobenzylidene)amino]phenol: The nitro group increases electrophilicity at the imine carbon, enhancing reactivity toward nucleophiles compared to the electronically neutral dibenzyl analog .
Compound Substituent Electronic Effect Solubility
4-[(E)-(Dibenzylhydrazinylidene)methyl]phenol Benzyl (electron-neutral) Moderate conjugation Low (hydrophobic benzyls)
4-[(E)-(4-Nitrobenzylidene)amino]phenol -NO₂ (electron-withdrawing) Enhanced electrophilicity Moderate (polar nitro group)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.